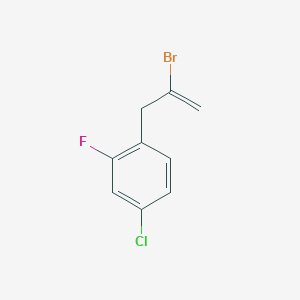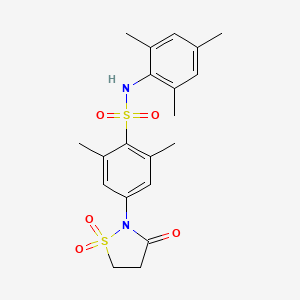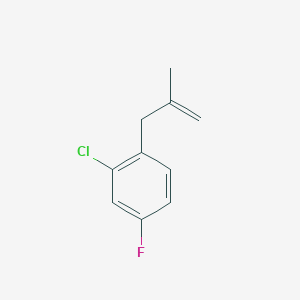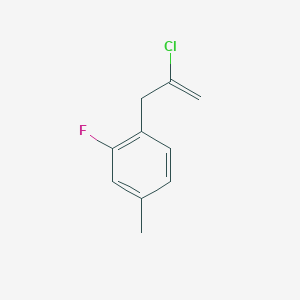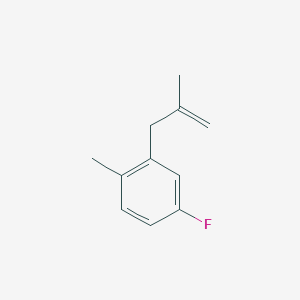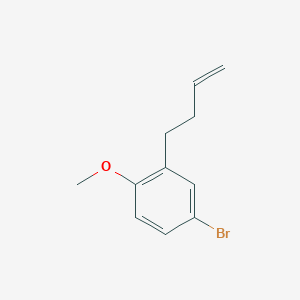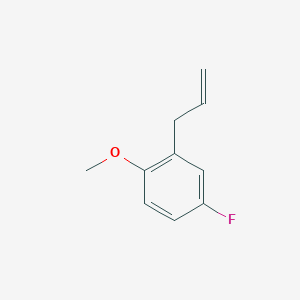
3-(5-Fluoro-2-methoxyphenyl)-1-propene
Descripción general
Descripción
3-(5-Fluoro-2-methoxyphenyl)-1-propene, also known as 5-Fluoro-2-methoxyphenylpropene, is a synthetic compound that has a wide range of applications in research and industry. It has been studied for its potential use in pharmaceuticals, cosmetics, and other specialty chemicals. This compound is of great interest to researchers due to its unique chemical structure and its potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands are crucial for measuring amyloid in vivo in the brains of Alzheimer's disease patients. Studies on radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have been conducted. These ligands have shown promise in detecting increases in amyloid in the brains of patients with mild cognitive impairment, contributing to the early detection of Alzheimer's disease and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Nucleophilic Aromatic Substitution
Research on the reaction mechanisms of nucleophilic aromatic substitution, especially involving compounds with methoxy and fluoro groups, provides insights into chemical synthesis processes. These studies have implications for designing synthetic pathways for complex organic molecules. Such research can lead to the development of new drugs or materials with specific properties (Pietra & Vitali, 1972).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity. The reactions of methoxyphenols with various radicals and their role in secondary organic aerosol (SOA) formation are crucial for understanding air pollution and developing strategies to mitigate it. This research has direct implications for environmental science and atmospheric chemistry (Liu, Chen, & Chen, 2022).
Antimicrobial Activity of Eugenol
Eugenol, a hydroxyphenyl propene similar in structure to the compound , demonstrates broad-spectrum antimicrobial activity against various microorganisms. Understanding the mechanism of action of such compounds can aid in the development of new antimicrobial agents for use in healthcare and food preservation (Marchese et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-1-methoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJSRDUUYHCWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



